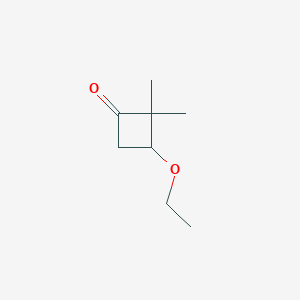

3-Ethoxy-2,2-dimethylcyclobutanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2,2-dimethylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-10-7-5-6(9)8(7,2)3/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOSXKKCMZZXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(=O)C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648225 | |

| Record name | 3-Ethoxy-2,2-dimethylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2292-84-4 | |

| Record name | 3-Ethoxy-2,2-dimethylcyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2292-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,2-dimethylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Molecular Weight Determination of 3-Ethoxy-2,2-dimethylcyclobutanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the determination of the molecular weight of the chemical compound 3-Ethoxy-2,2-dimethylcyclobutanone.

Compound Identification

The molecular formula is the cornerstone for calculating the molecular weight. It indicates that a single molecule of the compound contains 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.

Theoretical Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecular formula. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.[3]

| Element | Symbol | Quantity (in molecule) | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 8 | 12.011[4][5][6] | 96.088 |

| Hydrogen | H | 14 | 1.008[7][8] | 14.112 |

| Oxygen | O | 2 | 15.999[9][10][11] | 31.998 |

| Total | 142.198 |

Based on this calculation, the molecular weight of this compound is 142.20 g/mol (rounded to two decimal places).[1][2]

Experimental Protocols

Objective: To calculate the theoretical molecular weight of this compound from its molecular formula using standard atomic weights.

Methodology:

-

Identify the Molecular Formula: Determine the precise number of atoms of each element from the chemical structure. For this compound, the formula is C₈H₁₄O₂.[1]

-

Obtain Standard Atomic Weights: Reference the most recent IUPAC standard atomic weight for each element: Carbon (12.011 g/mol ), Hydrogen (1.008 g/mol ), and Oxygen (15.999 g/mol ).[4][5][6][7][8][9][10][11]

-

Calculate Subtotals: Multiply the count of each atom by its standard atomic weight.

-

Carbon: 8 * 12.011 = 96.088 g/mol

-

Hydrogen: 14 * 1.008 = 14.112 g/mol

-

Oxygen: 2 * 15.999 = 31.998 g/mol

-

-

Summation: Sum the subtotals to arrive at the final molecular weight.

-

96.088 + 14.112 + 31.998 = 142.198 g/mol .

-

-

Rounding: Report the final value to an appropriate number of significant figures, typically 142.20 g/mol .

Objective: To experimentally verify the molecular weight of a purified sample of this compound.

Methodology (Generalized):

-

Sample Preparation: Dissolve a small quantity of the synthesized and purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation Setup: Calibrate a mass spectrometer (e.g., an Electrospray Ionization Time-of-Flight, ESI-TOF, instrument) using a known calibration standard.

-

Sample Infusion: Introduce the sample solution into the ion source of the mass spectrometer. The ESI source will generate charged molecular ions in the gas phase.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The primary peak of interest would be the molecular ion peak [M+H]⁺ (for positive ion mode) or [M-H]⁻ (for negative ion mode). The mass of this peak allows for the direct calculation of the experimental molecular mass, which can be compared to the theoretical value.

Visualized Workflows

The following diagrams illustrate the logical processes described in this guide.

References

- 1. This compound | 2292-84-4 | CAA29284 [biosynth.com]

- 2. 2292-84-4|this compound|BLD Pharm [bldpharm.com]

- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 4. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. byjus.com [byjus.com]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 11. Oxygen, atomic [webbook.nist.gov]

Spectroscopic Profile of 3-Ethoxy-2,2-dimethylcyclobutanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Ethoxy-2,2-dimethylcyclobutanone (CAS No: 2292-84-4). In the absence of experimentally acquired spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure. This information is critical for compound identification, structural elucidation, and quality control in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopic interpretation and computational models.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| -OCH₂- (ethoxy) | ~ 3.5 - 3.7 | Quartet (q) | 2H |

| -CH-O- | ~ 3.9 - 4.2 | Triplet (t) | 1H |

| -CH₂- (cyclobutane) | ~ 2.2 - 2.6 | Doublet (d) | 2H |

| -CH₃ (ethoxy) | ~ 1.2 | Triplet (t) | 3H |

| -C(CH₃)₂ | ~ 1.1 | Singlet (s) | 6H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ) (ppm) |

| C=O | ~ 205 - 220 |

| -CH-O- | ~ 70 - 80 |

| -O-CH₂- | ~ 60 - 70 |

| -CH₂- (cyclobutane) | ~ 45 - 55 |

| -C(CH₃)₂ | ~ 35 - 45 |

| -C(CH₃)₂ | ~ 20 - 30 |

| -CH₃ (ethoxy) | ~ 15 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (ketone) | ~ 1780 (strained ring) | Strong |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C-O Stretch (ether) | 1050 - 1150 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular Ion) |

| 114 | [M - CO]⁺ |

| 97 | [M - OCH₂CH₃]⁺ |

| 70 | [C₄H₆O]⁺ (from cyclobutane ring fragmentation) |

| 45 | [OCH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Experimental Protocols

The following are generalized methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).[1][2] The sample should be free of particulate matter to ensure optimal shimming and spectral resolution.[1]

Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to produce the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a drop of the sample directly onto the ATR crystal.[3]

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor. The IR spectrum is then recorded, typically in the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

Ionization and Mass Analysis: In the ion source, molecules are typically ionized using a high-energy beam of electrons (Electron Ionization - EI).[4][5] This process forms a molecular ion ([M]⁺) and various fragment ions.[5] These ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[4][6] The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.[4]

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for chemical structure elucidation.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. benchchem.com [benchchem.com]

- 4. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. Khan Academy [khanacademy.org]

Synthesis of 3-Ethoxy-2,2-dimethylcyclobutanone from Dimethylketene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 3-ethoxy-2,2-dimethylcyclobutanone, a valuable cyclobutane derivative for synthetic chemistry and drug discovery. The primary focus is on the [2+2] cycloaddition of dimethylketene with ethyl vinyl ether. This document details the in situ generation of dimethylketene from isobutyryl chloride and triethylamine, followed by its reaction to form the target compound. It includes a comprehensive experimental protocol, quantitative data, and mechanistic insights.

Introduction

Cyclobutanone derivatives are crucial four-membered ring systems that serve as versatile building blocks in organic synthesis. Their inherent ring strain allows for a variety of ring-opening and rearrangement reactions, providing access to a wide range of acyclic and more complex cyclic structures. Specifically, this compound is a key intermediate in the synthesis of various organic molecules, finding potential applications in the development of novel pharmaceuticals and functional materials.

The most common and efficient method for the synthesis of cyclobutanones is the [2+2] cycloaddition of a ketene with an alkene. This guide focuses on the reaction between dimethylketene and ethyl vinyl ether to yield this compound.

Reaction Mechanism and Pathway

The synthesis proceeds via a [2+2] cycloaddition reaction. Dimethylketene, a highly reactive intermediate, is generated in situ from the dehydrochlorination of isobutyryl chloride by a tertiary amine base, typically triethylamine. The dimethylketene then reacts with the electron-rich alkene, ethyl vinyl ether, in a concerted fashion to form the cyclobutanone ring.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| CAS Number | 2292-84-4 | [1] |

| Reported Yield | 46% | [2] |

Experimental Protocol

This protocol is based on the established method for the synthesis of similar 3-ethoxycyclobutanones, with specific data for the 2,2-dimethyl derivative.[2]

Materials and Reagents

-

Isobutyryl chloride

-

Ethyl vinyl ether

-

Triethylamine

-

Anhydrous solvent (e.g., acetonitrile or diethyl ether)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Pentane and diethyl ether for chromatography

Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with ethyl vinyl ether and the anhydrous solvent.

-

Addition of Reagents: A solution of isobutyryl chloride and triethylamine in the anhydrous solvent is added dropwise to the stirred solution of ethyl vinyl ether at a controlled temperature (typically reflux).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the triethylamine hydrochloride salt is removed by filtration. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a pentane/ether mixture as the eluent to afford pure this compound.

Caption: Experimental workflow for the synthesis and purification.

Spectroscopic and Physical Data (Predicted)

Predicted ¹H NMR Spectrum (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0-3.8 | m | 1H | CH-O |

| ~3.6-3.4 | q | 2H | O-CH₂-CH₃ |

| ~2.8-2.6 | m | 2H | CH₂ (cyclobutane) |

| ~1.2-1.1 | t | 3H | O-CH₂-CH₃ |

| ~1.1-1.0 | s | 6H | C(CH₃)₂ |

Predicted ¹³C NMR Spectrum (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C=O |

| ~75 | CH-O |

| ~64 | O-CH₂-CH₃ |

| ~50 | C(CH₃)₂ |

| ~45 | CH₂ (cyclobutane) |

| ~22 | C(CH₃)₂ |

| ~15 | O-CH₂-CH₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch (alkane) |

| ~1780 | C=O stretch (cyclobutanone) |

| ~1100 | C-O stretch (ether) |

Physical Properties

| Property | Value |

| Boiling Point | Not available |

| Refractive Index | Not available |

Conclusion

The synthesis of this compound via the [2+2] cycloaddition of in situ generated dimethylketene and ethyl vinyl ether is a reliable and efficient method, providing the product in a moderate yield of 46%.[2] This technical guide outlines the necessary experimental procedures and provides a basis for the characterization of the final product. The presented information is intended to support researchers and scientists in the fields of organic synthesis and drug development in the preparation and utilization of this versatile cyclobutanone intermediate. Further experimental verification of the spectroscopic and physical properties is recommended.

References

Technical Guide: Physical Properties of 3-Ethoxy-2,2-dimethylcyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2,2-dimethylcyclobutanone is a cyclic ketone with the chemical formula C₈H₁₄O₂.[1] This document provides a comprehensive overview of its known physical and chemical properties, drawing from available scientific literature and chemical databases. It is intended to serve as a technical resource for professionals in research and development who may be working with this compound as a chemical intermediate or for other applications. The compound is noted to be a nonpolar solvent.[1]

Chemical Identity and Structure

| Property | Value | Source |

| CAS Number | 2292-84-4 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.2 g/mol | [1] |

| SMILES | CCOC1CC(=O)C1(C)C | [1] |

| InChI Key | N/A | |

| Chemical Name | This compound | [1][2] |

N/A: Not available in the searched sources.

Physical Properties

A comprehensive search of available literature and chemical databases has yielded limited experimentally determined physical property data for this compound. The table below summarizes the available information.

| Property | Value | Conditions | Source |

| Boiling Point | N/A | ||

| Melting Point | N/A | ||

| Density | N/A | ||

| Refractive Index | N/A |

N/A: Not available in the searched sources.

Spectroscopic Data

Experimental Protocols

Synthesis

The synthesis of this compound is generally described as the reaction of an enol ether with a dichloride.[1] A more specific experimental protocol from the peer-reviewed literature is not available in the searched sources.

The following diagram illustrates a generalized synthetic approach.

Caption: Generalized reaction scheme for the synthesis.

Biological Activity and Signaling Pathways

Based on a thorough review of the available scientific literature, there is no evidence to suggest that this compound is directly involved in any biological signaling pathways or possesses significant biological activity relevant to drug development. Its primary utility appears to be as a chemical intermediate in organic synthesis.

The logical relationship concerning its biological activity can be visualized as follows:

Caption: Logical workflow for determining biological relevance.

Safety Information

This compound is associated with the following hazard statement codes: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1]

Conclusion

This technical guide summarizes the currently available information on the physical properties of this compound. While basic identifying information is well-established, there is a notable lack of detailed, experimentally determined physical constants and spectroscopic data in the public domain. Furthermore, there is no indication of its involvement in biological signaling pathways relevant to drug development. Researchers and scientists are advised to consult commercial suppliers for more detailed analytical data and to exercise appropriate caution, adhering to the provided safety information when handling this compound.

References

Stability and Storage of 3-Ethoxy-2,2-dimethylcyclobutanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Ethoxy-2,2-dimethylcyclobutanone. Due to the limited availability of public data on this specific molecule, this document outlines a framework for stability assessment based on established principles of organic chemistry and regulatory guidelines for pharmaceutical compounds. It includes protocols for forced degradation studies, the development of a stability-indicating analytical method, and best practices for storage. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are working with this compound.

Introduction

This compound is a substituted cyclobutanone with potential applications as a building block in organic synthesis and as a nonpolar solvent.[1] Understanding the chemical stability of this compound is critical for ensuring its quality, purity, and suitability for its intended use, particularly in the context of pharmaceutical research and development where stringent stability testing is a regulatory requirement.

This guide details the potential degradation pathways of this compound, provides recommended storage conditions, and outlines experimental protocols for a comprehensive stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2292-84-4 | [1] |

| Molecular Formula | C8H14O2 | [1] |

| Molecular Weight | 142.2 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents (predicted) | [1] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, and pH. While specific data for this compound is not publicly available, its structure suggests potential degradation pathways that should be investigated.

Thermal Stability

Cyclobutanone derivatives can be susceptible to thermal decomposition. It is recommended to store the compound in a cool environment to minimize the risk of degradation.[2] Forced degradation studies at elevated temperatures are necessary to determine the thermal lability of this compound and to identify potential degradation products.

Photostability

Exposure to ultraviolet or visible light can induce photochemical reactions in ketones, potentially leading to degradation.[3] Photostability studies, as outlined in the International Council for Harmonisation (ICH) Q1B guidelines, should be conducted to assess the impact of light exposure.[4]

Hydrolytic Stability

The ether linkage in this compound may be susceptible to hydrolysis under acidic or basic conditions, which could lead to ring-opening or other degradation reactions.[5] A theoretical study on a similar compound, 3-ethoxy 2-phenyl cyclobutanone, suggests that Brønsted acids can catalyze a cascade of ring-opening and cyclization reactions.[6] Therefore, exposure to strong acids and bases should be avoided.

Recommended Storage Conditions

Based on the general handling procedures for flammable liquid chemicals and the potential stability liabilities of the molecule, the following storage conditions are recommended for this compound:

| Parameter | Recommendation |

| Temperature | Store in a cool, well-ventilated area. Refrigeration (2-8 °C) is recommended for long-term storage. |

| Light | Protect from light. Store in an amber or opaque container. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Keep container tightly closed. |

| Moisture | Store in a dry environment to prevent hydrolysis. |

| Incompatibilities | Keep away from strong acids, strong bases, and oxidizing agents. |

Experimental Protocols for Stability Assessment

To thoroughly characterize the stability of this compound, a series of experimental studies are required. The following protocols are provided as a guide for researchers.

Synthesis of this compound

A plausible synthetic route to this compound involves the [2+2] cycloaddition of dimethylketene and ethyl vinyl ether. The following is a representative, non-validated protocol.

Materials:

-

2-Bromoisobutyryl bromide

-

Zinc dust, activated

-

Ethyl vinyl ether

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place activated zinc dust (1.2 equivalents) in anhydrous diethyl ether.

-

Prepare a solution of 2-bromoisobutyryl bromide (1.0 equivalent) and ethyl vinyl ether (1.5 equivalents) in anhydrous diethyl ether.

-

Add this solution dropwise to the stirred suspension of zinc dust over a period of 1-2 hours. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and filter to remove excess zinc.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by NMR (¹H and ¹³C), GC-MS, and FT-IR spectroscopy.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. The following is a general protocol for developing such a method using reverse-phase HPLC.

Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase Development:

-

Start with a gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

-

A typical starting gradient could be 10-90% B over 20 minutes.

-

Optimize the gradient, flow rate, and column temperature to achieve good separation of the parent peak from any degradation peaks.

Detection:

-

Monitor the elution profile at a wavelength where this compound has significant absorbance, determined by UV-Vis spectroscopy. A PDA detector is recommended to monitor multiple wavelengths simultaneously.

Method Validation:

-

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).

-

Expose the solutions to the stress conditions outlined in Table 2.

-

Include a control sample stored under normal conditions.

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples using the validated stability-indicating HPLC method.

Table 2: Illustrative Forced Degradation Conditions

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24, 48, and 72 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24, 48, and 72 hours |

| Oxidative Degradation | 3% H2O2 at room temperature for 24, 48, and 72 hours |

| Thermal Degradation | Solid state at 80 °C for 1, 3, and 7 days |

| Photodegradation | Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. |

Visualization of Workflows and Pathways

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Stability Testing Workflow

Caption: Workflow for stability assessment of the compound.

Potential Degradation Pathway

Caption: Potential degradation pathways for the compound.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. While specific experimental data for this compound is limited, the provided protocols for synthesis, analytical method development, and forced degradation studies offer a robust starting point for its characterization. Adherence to the recommended storage conditions is crucial for maintaining the integrity of this compound. The information and methodologies presented herein are intended to support researchers and drug development professionals in ensuring the quality and reliability of this compound in their applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. database.ich.org [database.ich.org]

- 5. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.ucla.edu [chem.ucla.edu]

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Ethoxy-2,2-dimethylcyclobutanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the safety and handling of 3-Ethoxy-2,2-dimethylcyclobutanone, a key building block in synthetic chemistry. Due to the limited publicly available safety data for this specific compound, this guide synthesizes known information and incorporates data from structurally similar compounds to provide a comprehensive overview for laboratory personnel. The following information is intended to supplement, not replace, a formal risk assessment and the guidance of a certified safety professional.

Physicochemical and Hazard Profile

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and data for analogous structures allow for a robust preliminary hazard assessment.

Known Information for this compound:

| Property | Value | Source |

| CAS Number | 2292-84-4 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.2 g/mol | [1] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Hazard Statements | H315, H319, H335 | [1] |

| Hazard Class | Skin Irritant, Eye Irritant, Respiratory Irritant | [1] |

Data from the Analogous Compound 3-Ethoxy-2,2-dimethyl-oxetane:

The following data is for 3-Ethoxy-2,2-dimethyl-oxetane (CAS: 18267-24-8), a structurally related compound. This information should be used as a precautionary guideline.[3]

| Property | Value |

| GHS Pictograms | GHS07 |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Signal Word | Warning |

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection is critical when handling this compound, focusing on engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood.[3]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over safety goggles when there is a risk of splashing.[3]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the compound.[3]

-

Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.

-

Full Body Protection: For larger quantities or situations with a high risk of exposure, a chemical-resistant apron or suit may be necessary.[3]

-

-

Respiratory Protection: If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize risk.

Handling

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

-

Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Grounding: If the compound is flammable (as is common with similar ethers), take precautionary measures against static discharge. Ground and bond containers and receiving equipment.

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).

Storage

-

Container: Keep the container tightly closed.

-

Location: Store in a dry, well-ventilated place.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and acids.[3]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.

Spill Response

In the event of a spill, the following protocol should be initiated.

Experimental Protocols: A Note on Synthesis

While a specific, validated synthesis protocol for this compound is not provided in the searched literature, a general procedure for a related compound, 3-ethoxy-2-cyclohexenone, highlights key safety considerations.[4]

General Synthetic Procedure Considerations (based on an analog):

-

Reagents: The synthesis of enol ethers often involves the use of an alcohol (e.g., ethanol), an acid catalyst (e.g., p-toluenesulfonic acid), and a solvent for azeotropic removal of water (e.g., benzene or toluene).[4] All reagents should be handled with appropriate PPE in a fume hood.

-

Apparatus: The reaction is typically performed in a flask equipped with a distillation head to remove the water-alcohol-solvent azeotrope.[4]

-

Workup: The workup procedure may involve washing with basic and neutral aqueous solutions. These extraction steps should be performed carefully to avoid pressure buildup.

-

Purification: Purification is often achieved by distillation under reduced pressure.[4] It is crucial to ensure the distillation apparatus is set up correctly to prevent leaks and implosion.

This guide provides a framework for the safe handling of this compound. All laboratory personnel must be thoroughly trained on these procedures and have access to all relevant safety information before commencing work with this compound.

References

The Core Reactivity of the Cyclobutanone Ring in 3-Ethoxy Derivatives

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclobutanone derivatives are valuable building blocks in organic synthesis due to the inherent ring strain of the four-membered carbocycle, which facilitates a variety of unique chemical transformations. The introduction of a 3-ethoxy substituent significantly modulates the electronic and steric properties of the cyclobutanone core, influencing its reactivity and directing the outcomes of various reactions. This guide provides a comprehensive analysis of the principal reaction pathways for 3-ethoxycyclobutanone, including acid-catalyzed ring-opening cascades, nucleophilic additions, and oxidative rearrangements. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough resource for professionals in chemical research and drug development.

Fundamental Principles of Reactivity

The chemical behavior of 3-ethoxycyclobutanone is governed by a combination of factors:

-

Ring Strain: The cyclobutane ring possesses significant angle strain (approximately 9 kcal/mol) and torsional strain. This stored energy provides a thermodynamic driving force for reactions that lead to ring-opening or rearrangement, resulting in more stable, less-strained structures.

-

Electrophilic Carbonyl Group: The carbonyl carbon is highly electrophilic and serves as the primary site for nucleophilic attack. The polarization of the C=O bond makes it susceptible to a wide range of nucleophiles.

-

Influence of the 3-Ethoxy Group: The ethoxy substituent exerts a dual electronic effect. Its oxygen atom can donate electron density to the ring through resonance (+R effect), while also withdrawing electron density through induction (-I effect) due to its electronegativity. This substitution pattern influences the stability of reaction intermediates and can direct the regioselectivity of certain transformations.

Major Reaction Pathways

3-Ethoxycyclobutanone and its derivatives are versatile synthons that participate in several key classes of organic reactions.

Acid-Catalyzed Ring-Opening and Annulation Cascades

One of the most powerful applications of 3-ethoxycyclobutanones is their use in Lewis or Brønsted acid-catalyzed cascade reactions.[1] These transformations leverage the ring strain to construct complex polycyclic systems in a single step.

The general mechanism begins with the activation of the carbonyl group by an acid, followed by nucleophilic attack. This induces a ring-opening of the cyclobutanone, which, after the elimination of ethanol, generates a reactive vinyl ketone intermediate. This intermediate can then undergo further reactions, such as [3+3] annulation, with another equivalent of the nucleophile or through an intramolecular cyclization.[2]

For instance, the reaction with aromatic amines in the presence of a Lewis acid like BF₃·OEt₂ affords multisubstituted 2-alkylquinolines with high regioselectivity.[3] Similarly, reacting 3-ethoxycyclobutanones with monosubstituted hydrazines provides a direct and regioselective route to pyrazole derivatives.[4]

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic transformation that converts cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction is typically carried out with peroxy acids (e.g., m-CPBA) or other peroxides.

For 3-substituted cyclobutanones, the reaction can produce two possible regioisomeric γ-lactones. The outcome is determined by the migratory aptitude of the carbons alpha to the carbonyl. Generally, the more substituted carbon atom preferentially migrates. The presence of the 3-ethoxy group influences the electronic properties of the C2/C4 carbons, thereby affecting this regioselectivity. Asymmetric versions of this reaction have been developed to yield chiral lactones, which are valuable synthetic intermediates.[5][6]

Nucleophilic Addition and Ring-Opening

Alkoxy-activated cyclobutanes can undergo ring-opening upon reaction with nucleophiles under mild conditions.[7] The reaction is initiated by a standard 1,2-nucleophilic addition to the carbonyl carbon. The resulting tetrahedral intermediate can then undergo a fragmentation driven by the release of ring strain, leading to a ring-opened product. This strategy provides access to functionalized linear scaffolds that are useful in natural product synthesis.

Quantitative Data Summary

The efficiency of these transformations is highly dependent on the specific substrates and reaction conditions. The following tables summarize representative yields for key reactions involving 3-ethoxycyclobutanone derivatives.

Table 1: Synthesis of 2-Alkylquinolines via [3+3] Annulation [3]

| 3-Ethoxycyclobutanone | Aromatic Amine | Lewis Acid (equiv.) | Solvent | Time (h) | Yield (%) |

| 3-Ethoxy-3-methylcyclobutanone | Aniline | BF₃·OEt₂ (1.0) | DCM | 12 | 85 |

| 3-Ethoxy-3-propylcyclobutanone | Aniline | BF₃·OEt₂ (1.0) | DCM | 12 | 82 |

| 3-Ethoxy-3-phenylcyclobutanone | Aniline | BF₃·OEt₂ (1.0) | DCM | 12 | 75 |

| 3-Ethoxy-3-methylcyclobutanone | 4-Methoxyaniline | BF₃·OEt₂ (0.5) | DCM | 12 | 88 |

| 3-Ethoxy-3-methylcyclobutanone | 4-Chloroaniline | BF₃·OEt₂ (1.0) | DCM | 12 | 78 |

Table 2: Synthesis of Pyrazoles from 3-Ethoxycyclobutanones [4]

| 3-Ethoxycyclobutanone | Hydrazine | Lewis Acid (equiv.) | Solvent | Time (h) | Yield (%) |

| 3-Ethoxy-3-methylcyclobutanone | Phenylhydrazine | BF₃·OEt₂ (1.0) | DCM | 12 | 92 |

| 3-Ethoxy-3-propylcyclobutanone | Phenylhydrazine | BF₃·OEt₂ (1.0) | DCM | 12 | 89 |

| 3-Ethoxy-3-phenylcyclobutanone | Phenylhydrazine | BF₃·OEt₂ (1.0) | DCM | 12 | 85 |

| 3-Ethoxy-3-methylcyclobutanone | Methylhydrazine | BF₃·OEt₂ (1.0) | DCM | 12 | 88 |

| 3-Ethoxy-3-methylcyclobutanone | Hydrazine hydrate | BF₃·OEt₂ (1.0) | DCM | 12 | 86 |

Table 3: Asymmetric Baeyer-Villiger Oxidation of 3-Substituted Cyclohexanones (Illustrative) [5]

| Substrate | Oxidant | Catalyst System | Yield (%) | ee (%) |

| 3-Phenylcyclohexanone | m-CPBA | Sc(OTf)₃ / N,N'-dioxide ligand | 99 | 91 |

| 3-Methylcyclohexanone | m-CPBA | Sc(OTf)₃ / N,N'-dioxide ligand | 97 | 93 |

| 3,5-Dimethylcyclohexanone | m-CPBA | Sc(OTf)₃ / N,N'-dioxide ligand | 99 | 97 |

Note: Data for cyclohexanones is shown to illustrate typical yields and enantioselectivities for related systems, as comprehensive data for 3-ethoxycyclobutanone specifically was not available.

Experimental Protocols

General Procedure for the Synthesis of 2-Alkylquinolines[3]

To a solution of the aromatic amine (0.5 mmol) in anhydrous dichloromethane (DCM, 2.0 mL) was added the respective 3-ethoxycyclobutanone derivative (0.6 mmol). The mixture was stirred at room temperature, and boron trifluoride diethyl etherate (BF₃·OEt₂, 0.5-1.0 equiv.) was added dropwise. The reaction mixture was stirred at room temperature for 12 hours, monitored by TLC. Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted with DCM (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the desired 2-alkylquinoline.

General Procedure for the Synthesis of Pyrazoles[4]

To a solution of the monosubstituted hydrazine (0.5 mmol) in anhydrous dichloromethane (DCM, 2.0 mL) was added the 3-ethoxycyclobutanone derivative (0.6 mmol). The mixture was stirred at ambient temperature, and boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 equiv.) was added dropwise. The reaction was stirred for 12 hours and monitored by TLC. After completion, the reaction was quenched by the addition of saturated aqueous NaHCO₃ solution. The mixture was extracted with DCM (3 x 10 mL), and the combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel to yield the pure pyrazole product.

Conclusion

The 3-ethoxycyclobutanone core is a highly versatile and reactive scaffold in modern organic synthesis. The interplay between the inherent ring strain of the four-membered ring and the electronic influence of the ethoxy substituent enables a range of powerful transformations. Acid-catalyzed ring-opening and annulation cascades, in particular, provide efficient, one-pot routes to valuable heterocyclic structures like quinolines and pyrazoles. Furthermore, the susceptibility of the carbonyl group to Baeyer-Villiger oxidation offers access to functionalized γ-lactones. The data and protocols presented in this guide underscore the synthetic utility of 3-ethoxycyclobutanone derivatives, making them valuable tools for researchers in the fields of medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Theoretical investigation on Brønsted acid-catalyzed cascade ring open-ing and double cyclization of 3-ethoxy cyclobutanone with naphthol to synthesize 2,8-dioxabicyclo [3.3.1] nonane | Auctores [auctoresonline.org]

- 3. A Facile Synthesis of Substituted 2-Alkylquinolines through [3 + 3] Annulation between 3-Ethoxycyclobutanones and Aromatic Amines at Room Temperature [organic-chemistry.org]

- 4. A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso -disubsti ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01563A [pubs.rsc.org]

- 7. uwo.scholaris.ca [uwo.scholaris.ca]

An In-depth Technical Guide to the Electronic Properties of 3-Ethoxy-2,2-dimethylcyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electronic properties of 3-Ethoxy-2,2-dimethylcyclobutanone. Due to the limited availability of direct experimental data for this specific compound, this document focuses on theoretically derived values and the established experimental and computational methodologies used to determine such properties. This guide is intended to serve as a foundational resource for researchers interested in the theoretical electronic profile and potential spectroscopic behavior of this compound, facilitating further experimental and computational investigation.

Introduction

This compound is a substituted cyclobutanone derivative. The electronic properties of such molecules are of significant interest in various fields, including organic synthesis, materials science, and drug discovery. The presence of a carbonyl group within a strained four-membered ring, along with an ethoxy substituent, is expected to give rise to a unique electronic structure that influences its reactivity, stability, and intermolecular interactions. Understanding these electronic properties is crucial for predicting its chemical behavior and potential applications.

Predicted Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of this compound can be predicted based on the known behavior of similar chemical moieties and through computational modeling. The following table summarizes the expected values for key electronic and spectroscopic parameters.

| Property | Predicted Value/Range | Method of Determination (Theoretical/Experimental) |

| Molecular Weight | 142.20 g/mol | Calculation |

| Molecular Formula | C₈H₁₄O₂ | Calculation |

| Ionization Potential | 8.5 - 9.5 eV | Photoelectron Spectroscopy / DFT Calculation |

| Electron Affinity | -0.5 - 0.5 eV | Electron Transmission Spectroscopy / DFT Calculation |

| HOMO Energy | -9.0 to -10.0 eV | DFT Calculation (e.g., B3LYP/6-31G) |

| LUMO Energy | 1.5 to 2.5 eV | DFT Calculation (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | 10.5 to 12.5 eV | DFT Calculation |

| Dipole Moment | 2.5 - 3.5 D | DFT Calculation / Microwave Spectroscopy |

| UV-Vis λmax (n→π)* | 280 - 300 nm | UV-Vis Spectroscopy / TD-DFT Calculation |

| IR Carbonyl Stretch (νC=O) | 1780 - 1800 cm⁻¹ | Infrared Spectroscopy |

| ¹H NMR (α-protons) | δ 2.0 - 3.0 ppm | Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR (C=O carbon) | δ 200 - 220 ppm | Nuclear Magnetic Resonance Spectroscopy |

Experimental Protocols

The following sections detail the standard experimental methodologies that would be employed to determine the electronic and spectroscopic properties of this compound.

Synthesis

A potential synthetic route to this compound involves the [2+2] cycloaddition of an appropriate enol ether with a ketene.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher.

-

The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample could be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).

-

The characteristic stretching frequency of the carbonyl group would be a key diagnostic peak.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

The UV-Vis absorption spectrum would be measured using a dual-beam spectrophotometer.

-

The sample would be dissolved in a UV-transparent solvent (e.g., hexane or ethanol).

-

The spectrum would be recorded over a range of approximately 200-800 nm to identify electronic transitions, particularly the n→π* transition of the carbonyl group.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would be obtained using a mass spectrometer, likely with electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

This analysis would confirm the molecular weight of the compound and provide information about its fragmentation patterns, which can aid in structural elucidation.

-

Electrochemical Analysis

-

Cyclic Voltammetry (CV):

-

Cyclic voltammetry would be performed to determine the reduction and oxidation potentials.

-

A three-electrode setup would be used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The sample would be dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

The scan would be performed over a potential range sufficient to observe the relevant redox events.

-

Computational Methodology

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of molecules.

Geometry Optimization and Frequency Calculations

-

The molecular geometry of this compound would be optimized using a functional such as B3LYP with a basis set like 6-31G*.

-

Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

Electronic Property Calculations

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would be calculated. The HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity and kinetic stability.

-

Ionization Potential and Electron Affinity: These can be estimated from the HOMO and LUMO energies, respectively, using Koopmans' theorem, or more accurately through ΔSCF methods.

-

Dipole Moment: The dipole moment would be calculated to understand the molecule's polarity.

-

Time-Dependent DFT (TD-DFT): TD-DFT calculations would be used to predict the electronic absorption spectrum (UV-Vis), providing theoretical values for the excitation energies and oscillator strengths of electronic transitions.

Visualizations

Computational Workflow

Caption: A flowchart of the computational workflow for determining the electronic properties of a molecule.

Key Electronic Transitions

Caption: A diagram illustrating the primary electronic transitions expected for a carbonyl compound.

Conclusion

Methodological & Application

Application Notes and Protocols for the Proposed Synthesis of Quinolines using 3-Ethoxy-2,2-dimethylcyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] This document outlines a proposed synthetic protocol for the preparation of substituted quinolines from 3-ethoxy-2,2-dimethylcyclobutanone and various anilines. While no direct literature for this specific transformation exists, the proposed method is based on established principles of organic synthesis, postulating an acid-catalyzed condensation and rearrangement cascade. This approach offers a potential novel entry into quinoline derivatives with unique substitution patterns, which are of significant interest for drug discovery and development programs.[3][4]

Proposed Synthetic Strategy

The proposed synthesis is hypothesized to proceed via an acid-catalyzed reaction between an aniline and this compound. The reaction is envisioned to initiate with the formation of an iminium ion, followed by a ring-opening of the cyclobutanone. Subsequent intramolecular cyclization and dehydration are expected to yield the final quinoline product. This strategy is analogous in principle to established quinoline syntheses like the Friedländer and Combes reactions, which rely on the condensation of anilines with carbonyl compounds.[5][6][7]

Experimental Protocols

This section details a hypothetical, yet plausible, experimental procedure for the synthesis of 4-hydroxy-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, a likely product from the reaction of aniline with this compound, followed by potential aromatization to the corresponding quinolin-4-ol.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Polyphosphoric acid (PPA) or Amberlyst-15

-

Toluene or Xylene

-

Sodium bicarbonate (sat. aq. solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure: Synthesis of 4-hydroxy-3,3-dimethyl-2,3-dihydroquinolin-4(1H)-yl)-1-ium from Aniline

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 142.2 mg).

-

Add the corresponding aniline (1.1 mmol) and toluene (10 mL).

-

To this mixture, add polyphosphoric acid (approx. 1 g per mmol of cyclobutanone) or Amberlyst-15 (20 mol%).

-

Heat the reaction mixture to reflux (110-140 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

If PPA is used, quench the reaction by carefully pouring the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. If Amberlyst-15 is used, filter off the catalyst and wash with ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired quinoline derivative.

Data Presentation

The following tables present hypothetical quantitative data for the proposed synthesis of a series of quinoline derivatives. These values are based on typical results for analogous quinoline syntheses and serve as a benchmark for the evaluation of this novel methodology.

Table 1: Hypothetical Substrate Scope and Reaction Yields

| Entry | Aniline Derivative | Product | Proposed Yield (%) |

| 1 | Aniline | 4-Hydroxy-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | 65 |

| 2 | 4-Methoxyaniline | 6-Methoxy-4-hydroxy-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | 72 |

| 3 | 4-Chloroaniline | 6-Chloro-4-hydroxy-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | 58 |

| 4 | 3-Trifluoromethylaniline | 7-(Trifluoromethyl)-4-hydroxy-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | 55 |

Table 2: Hypothetical Spectroscopic Data for 4-Hydroxy-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

| Spectroscopic Data | - |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.21 (s, 1H), 7.55 (d, J = 7.6 Hz, 1H), 7.21 (t, J = 7.8 Hz, 1H), 7.05 (t, J = 7.4 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 5.50 (s, 1H, OH), 4.85 (s, 1H), 1.15 (s, 3H), 1.05 (s, 3H). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 172.5, 138.0, 129.5, 128.0, 122.0, 118.0, 115.0, 75.0, 45.0, 25.0, 22.0. |

| IR (KBr, cm⁻¹) | 3400 (O-H), 3250 (N-H), 1680 (C=O, amide), 1610, 1490 (C=C, aromatic). |

| MS (ESI) | m/z 206.1125 [M+H]⁺. |

Potential Applications and Significance

Quinoline derivatives are a cornerstone in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][8] Alkyl and alkoxy-substituted quinolines, similar to the proposed products, have been reported to exhibit significant biological effects.[9][10]

-

Anticancer Activity: Many quinoline-based compounds have shown potent anticancer activity by targeting various cellular pathways.[9][11] The unique substitution pattern of the proposed quinolines could lead to novel interactions with biological targets.

-

Antibacterial and Antifungal Agents: The quinoline core is present in several antibacterial drugs. The introduction of lipophilic dimethyl groups and a hydroxyl/ethoxy group could enhance membrane permeability and lead to new antimicrobial agents.[2]

-

Anti-inflammatory Properties: Certain quinoline derivatives have demonstrated anti-inflammatory effects. The synthesized compounds could be screened for their potential to modulate inflammatory pathways.[11]

The development of a novel synthetic route to access quinolines with a gem-dimethyl group at the 3-position would be a valuable addition to the synthetic chemist's toolbox, enabling the exploration of a previously underexplored chemical space for drug discovery.

Visualizations

Caption: Experimental workflow for the proposed synthesis of quinolines.

Caption: Proposed reaction mechanism for quinoline synthesis.

References

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. jptcp.com [jptcp.com]

- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

[4+2] cycloaddition reactions of 3-Ethoxy-2,2-dimethylcyclobutanone

An in-depth guide to the , tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental protocols, and data presented for easy comparison, alongside mandatory visualizations of reaction pathways and workflows.

Application Notes

3-Ethoxy-2,2-dimethylcyclobutanone is a versatile four-carbon building block in organic synthesis. Upon activation with a Lewis acid, the strained cyclobutane ring can open to form a zwitterionic intermediate. This intermediate can then participate in formal [4+2] cycloaddition reactions, serving as the four-atom component. This reactivity provides a powerful method for synthesizing six-membered heterocyclic and carbocyclic systems, which are prevalent scaffolds in medicinally active compounds.

Two primary modes of Lewis acid-catalyzed [4+2] cycloaddition have been identified for 3-ethoxycyclobutanones:

-

Intermolecular Cycloaddition with Carbonyls: In the presence of Lewis acids like boron trifluoride etherate (BF₃·OEt₂), this compound reacts with aldehydes and ketones. The reaction proceeds via ring-opening of the cyclobutanone and subsequent trapping of the resulting zwitterionic intermediate by the carbonyl partner. This process occurs at the more substituted C2-C3 bond of the cyclobutanone, leading to the regioselective formation of dihydro-γ-pyrone derivatives.[1] These pyrone structures are of significant interest in drug discovery due to their documented anticancer, antibacterial, and antifungal activities.[2][3][4][5][6]

-

Intramolecular Cycloaddition with Alkenes: When 3-ethoxycyclobutanones bear an alkenyl substituent at the C2 position, a different reaction pathway can be accessed using a stronger Lewis acid, such as ethylaluminium dichloride (EtAlCl₂). This catalyst promotes an intramolecular formal [4+2] cycloaddition between the cyclobutanone skeleton and the tethered carbon-carbon double bond.[7] This reaction is highly efficient for the stereoselective construction of bicyclo[4.n.0]alkan-2-one derivatives, which are core structures in many complex natural products.[7] The choice of Lewis acid is crucial, as BF₃·OEt₂ tends to favor intermolecular reactions if a suitable external dienophile is present.[7]

The products of these cycloadditions serve as valuable intermediates. The dihydro-γ-pyrones can be further elaborated to access a variety of saturated and unsaturated heterocyclic systems. The bicyclic ketones from the intramolecular variant provide rapid access to complex polycyclic frameworks. The strategic application of these reactions can significantly shorten synthetic routes to novel chemical entities for drug development programs.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for these cycloaddition reactions.

Experimental Protocols

Protocol 1: Intermolecular [4+2] Cycloaddition with an Aldehyde

This protocol describes the synthesis of a dihydro-γ-pyrone derivative via a boron trifluoride etherate-catalyzed reaction between this compound and benzaldehyde.[1]

Materials:

-

This compound

-

Benzaldehyde (freshly distilled)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolve the cyclobutanone in anhydrous dichloromethane (approx. 0.1 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add freshly distilled benzaldehyde (1.2 eq) to the cooled solution.

-

Slowly add boron trifluoride etherate (1.5 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add more dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired 3,3-dimethyl-6-ethoxy-2-phenyl-2,3,5,6-tetrahydro-4H-pyran-4-one.

Protocol 2: Intramolecular [4+2] Cycloaddition of an Alkenyl-Substituted Cyclobutanone

This protocol is adapted from the literature for the synthesis of a bicyclic ketone using ethylaluminium dichloride as the catalyst.[7][8]

Materials:

-

2-Allyl-3-ethoxy-2-methylcyclobutanone

-

Ethylaluminium dichloride (EtAlCl₂) (1.0 M solution in hexanes)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Triethylamine (for quenching)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

Assemble a flame-dried, two-necked round-bottom flask with a magnetic stir bar, septum, and nitrogen inlet.

-

Add 2-allyl-3-ethoxy-2-methylcyclobutanone (1.0 eq) to the flask and dissolve it in anhydrous dichloromethane (approx. 0.05 M).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Carefully and slowly add the ethylaluminium dichloride solution (2.0 eq) dropwise to the stirred cyclobutanone solution over 30 minutes. The reaction may become dark in color.

-

After the addition is complete, stir the reaction for an additional 1 hour at -78 °C.

-

Quench the reaction by the slow, dropwise addition of triethylamine (3.0 eq) followed by deionized water. Caution: Quenching can be exothermic.

-

Allow the mixture to warm to room temperature. Filter the resulting suspension through a pad of Celite®, washing with dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by flash column chromatography on silica gel to isolate the cis and trans isomers of the corresponding bicyclo[4.2.0]octan-2-one derivative.

Data Presentation

The following tables summarize representative quantitative data for the intramolecular cycloaddition reaction. Data for the intermolecular reaction is primarily qualitative, emphasizing high regioselectivity.[1]

Table 1: Lewis Acid Screening for Intramolecular Cycloaddition of 2,2-Diallyl-3-ethoxycyclobutanone [7]

| Entry | Lewis Acid (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | EtAlCl₂ (2.0) | CH₂Cl₂ | -78 | 1 | 92 | 84:16 |

| 2 | BF₃·OEt₂ (2.0) | CH₂Cl₂ | -78 to 0 | 3 | <5 | - |

| 3 | SnCl₄ (2.0) | CH₂Cl₂ | -78 to 0 | 3 | 25 | 80:20 |

| 4 | TiCl₄ (2.0) | CH₂Cl₂ | -78 | 1 | 75 | 82:18 |

Table 2: Substrate Scope for Intramolecular Cycloaddition using EtAlCl₂ [7] (Note: Data is based on a representative substrate from the cited communication. A full substrate scope with varied yields would require access to the full paper or supporting information.)

| Substrate (R group on alkene) | Product Structure | Combined Yield (%) | Diastereomeric Ratio (cis:trans) |

| H (Allyl group) | Bicyclo[4.2.0]octanone | 92 | 84:16 |

| Me (Crotyl group) | Methyl-Bicyclo[4.2.0]octanone | 85 | >95:5 (single isomer reported) |

| Ph (Cinnamyl group) | Phenyl-Bicyclo[4.2.0]octanone | 78 | >95:5 (single isomer reported) |

References

- 1. researchgate.net [researchgate.net]

- 2. Gamma-pyrone compounds as potential anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Natural products with γ-pyrone scaffold from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Naphtho-γ-Pyrones Isolated from Marine-Derived Fungus Penicillium sp. HK1-22 and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intramolecular formal [4+2] cycloaddition of 3-ethoxycyclobutanones and alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of 3-Alkoxycyclobutanones

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Alkoxycyclobutanones are versatile four-carbon building blocks in organic synthesis, prized for their inherent ring strain which can be harnessed for a variety of chemical transformations. Lewis acid catalysis provides a powerful tool to unlock the synthetic potential of these compounds, enabling a range of reactions including ring-opening, cycloadditions, and rearrangements. The coordination of a Lewis acid to the carbonyl oxygen of the cyclobutanone activates the strained ring system, facilitating the formation of a key zwitterionic intermediate. The fate of this intermediate is highly dependent on the nature of the Lewis acid, the substituents on the cyclobutanone ring, and the reaction partner, allowing for controlled and selective access to a diverse array of molecular architectures. These transformations are of significant interest to the drug development community as they provide efficient routes to complex scaffolds found in medicinally relevant molecules.

Reaction Mechanisms and Pathways

The central mechanistic feature of Lewis acid-catalyzed reactions of 3-alkoxycyclobutanones is the formation of a 1,4-zwitterionic intermediate upon coordination of the Lewis acid and subsequent cleavage of a C-C bond in the cyclobutanone ring. The regioselectivity of this ring-opening is a critical factor influencing the final product structure.

Key Applications and Protocols

[4+2] Cycloaddition with Carbonyls: Synthesis of Dihydro-γ-Pyrones

One of the most well-established applications of 3-alkoxycyclobutanones is their formal [4+2] cycloaddition with aldehydes and ketones to furnish dihydro-γ-pyrone derivatives. These heterocycles are prevalent in natural products and serve as valuable synthetic intermediates. The regioselectivity of the cyclobutanone ring-opening can be controlled by the substitution pattern on the cyclobutanone and the choice of Lewis acid.[1]

Experimental Protocol: BF₃·OEt₂ Catalyzed [4+2] Cycloaddition of 3-Ethoxy-2,2-dimethylcyclobutanone with Benzaldehyde

This protocol describes the synthesis of 2,2-dimethyl-6-phenyl-2,3,5,6-tetrahydro-4H-pyran-4-one.

Materials:

-

This compound

-

Benzaldehyde

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of this compound (1.0 mmol) and benzaldehyde (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) at -78 °C under an argon atmosphere, add BF₃·OEt₂ (1.2 mmol) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the addition of saturated aqueous NaHCO₃ solution (10 mL).

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired dihydro-γ-pyrone.

Quantitative Data:

| Entry | Lewis Acid | Aldehyde | Product | Yield (%) | Diastereomeric Ratio |

| 1 | BF₃·OEt₂ | Benzaldehyde | 2,2-dimethyl-6-phenyl-2,3,5,6-tetrahydro-4H-pyran-4-one | 85 | >95:5 |

| 2 | TiCl₄ | p-Anisaldehyde | 6-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydro-4H-pyran-4-one | 82 | >95:5 |

| 3 | SnCl₄ | Furfural | 6-(furan-2-yl)-2,2-dimethyl-2,3,5,6-tetrahydro-4H-pyran-4-one | 78 | >95:5 |

Annulation with Anilines: Synthesis of Substituted Quinolines

3-Ethoxycyclobutanone can undergo a formal [3+3] annulation reaction with anilines in the presence of a Lewis acid to afford substituted quinolines, a core structure in many pharmaceuticals and biologically active compounds. This transformation proceeds with excellent regioselectivity.[2]

Experimental Protocol: BF₃·OEt₂ Catalyzed Synthesis of 2,4-Dimethylquinoline from 3-Ethoxycyclobutanone and p-Toluidine

Materials:

-

3-Ethoxycyclobutanone

-

p-Toluidine

-

Boron trifluoride etherate (BF₃·OEt₂)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of 3-ethoxycyclobutanone (1.0 mmol) in anhydrous DCE (5 mL) is added p-toluidine (1.1 mmol).

-

BF₃·OEt₂ (1.5 mmol) is then added dropwise at room temperature.

-

The reaction mixture is stirred at 80 °C for 12 hours.

-

After cooling to room temperature, the reaction is quenched with saturated aqueous NaHCO₃ solution (10 mL).

-

The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The residue is purified by silica gel column chromatography (hexanes/ethyl acetate) to yield the substituted quinoline.

Quantitative Data:

| Entry | Aniline | Product | Yield (%) |

| 1 | p-Toluidine | 2,6-Dimethylquinoline | 88 |

| 2 | Aniline | 2-Methylquinoline | 85 |

| 3 | 4-Methoxyaniline | 6-Methoxy-2-methylquinoline | 92 |

Synthesis of β-Enamino Ketones

The reaction of 3-ethoxycyclobutanones with substituted amines, catalyzed by a Lewis acid, provides a regio- and stereoselective route to β-enamino ketones.[3] These compounds are versatile intermediates in the synthesis of nitrogen-containing heterocycles and other complex molecules.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a cis-β-Enamino Ketone

Materials:

-

3-Ethoxycyclobutanone

-

Aniline

-

Lewis Acid (e.g., Sc(OTf)₃)

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-